molecular formula C14H10N2O4 B11710383 3-Nitro-N-piperonylideneaniline

3-Nitro-N-piperonylideneaniline

Cat. No.: B11710383
M. Wt: 270.24 g/mol
InChI Key: SSVHFGSDBVQNOO-UHFFFAOYSA-N
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Description

3-Nitro-N-piperonylideneaniline is an organic compound with the molecular formula C14H10N2O4 It is a derivative of aniline, featuring a nitro group at the third position and a piperonylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-N-piperonylideneaniline typically involves the condensation reaction between 3-nitroaniline and piperonal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-piperonylideneaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Nitro derivatives, nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

3-Nitro-N-piperonylideneaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-N-piperonylideneaniline involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Nitro-N-piperonylideneaniline
  • 4-Nitro-N-piperonylideneaniline
  • 3-Chloro-N-piperonylideneaniline
  • 2-Methoxy-5-nitro-N-piperonylideneaniline
  • 3,4-Dichloro-N-piperonylideneaniline

Comparison: 3-Nitro-N-piperonylideneaniline is unique due to the position of the nitro group and the presence of the piperonylidene moiety. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the nitro group at the third position can influence the compound’s reactivity and interaction with biological targets differently than if it were at the second or fourth position. Additionally, the piperonylidene group can enhance the compound’s ability to participate in various chemical reactions and increase its potential as a versatile building block in organic synthesis.

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H10N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-8H,9H2

InChI Key

SSVHFGSDBVQNOO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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